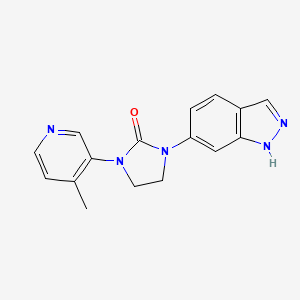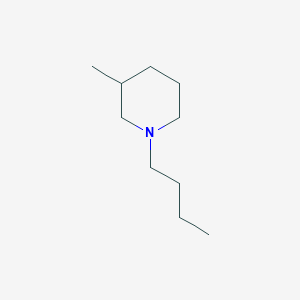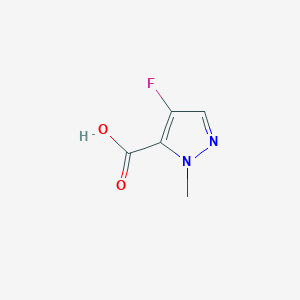
CYCLOHEXANEACETIC ACID,1-PHENYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CYCLOHEXANEACETIC ACID,1-PHENYL- is an organic compound that belongs to the class of arylcyclohexylamines. This compound is characterized by a phenyl group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. It is known for its diverse pharmacological properties and has been the subject of extensive research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXANEACETIC ACID,1-PHENYL- typically involves the reaction of cyclohexanone with phenylmagnesium bromide (a Grignard reagent) to form 1-phenylcyclohexanol. This intermediate is then oxidized to 1-phenylcyclohexanone, which undergoes further reactions to yield CYCLOHEXANEACETIC ACID,1-PHENYL- .
Industrial Production Methods
Industrial production methods for CYCLOHEXANEACETIC ACID,1-PHENYL- often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
CYCLOHEXANEACETIC ACID,1-PHENYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and cyclohexyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include phenylcyclohexanone, phenylcyclohexanol, and various substituted derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
CYCLOHEXANEACETIC ACID,1-PHENYL- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research has explored its potential as an analgesic and its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of CYCLOHEXANEACETIC ACID,1-PHENYL- involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is known to modulate the activity of NMDA receptors, leading to changes in neurotransmitter release and reuptake. This modulation affects various signaling pathways in the central nervous system, contributing to its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phencyclidine (PCP): A well-known arylcyclohexylamine with potent anesthetic and hallucinogenic properties.
Ketamine: Another arylcyclohexylamine used as an anesthetic and for its antidepressant effects.
Methoxetamine (MXE): A designer drug with similar pharmacological properties to ketamine and PCP.
Uniqueness
CYCLOHEXANEACETIC ACID,1-PHENYL- is unique due to its specific structural features and its diverse range of pharmacological activities. Unlike some of its analogs, it has been studied for its potential therapeutic applications beyond its psychoactive effects, making it a compound of significant interest in various research fields .
Propiedades
Número CAS |
32231-03-1 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-(1-phenylcyclohexyl)acetic acid |
InChI |
InChI=1S/C14H18O2/c15-13(16)11-14(9-5-2-6-10-14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16) |
Clave InChI |
XKYZEOPYLMISLN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-tert-butylphenyl)methoxy]benzaldehyde](/img/structure/B8673837.png)

![(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B8673850.png)


![3-Methyl-N-{[(pent-4-yn-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8673863.png)






